molecular formula C23H27N3O4 B2910580 N-(2,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 905775-79-3

N-(2,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2910580
CAS No.: 905775-79-3
M. Wt: 409.486
InChI Key: XSNPULCSRHCKIU-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine carboxamide derivative characterized by a 2,4-dimethylphenyl group at the N-position and a 4-ethoxy-3-methoxyphenyl substituent at the 4-position of the pyrimidine ring. For example, N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (a nitro-substituted analog) has been structurally characterized via X-ray crystallography, revealing a puckered tetrahydropyrimidine ring and intermolecular hydrogen bonding via the carboxamide group .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-6-30-18-10-8-16(12-19(18)29-5)21-20(15(4)24-23(28)26-21)22(27)25-17-9-7-13(2)11-14(17)3/h7-12,21H,6H2,1-5H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNPULCSRHCKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=C(C=C(C=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of tetrahydropyrimidines. It has garnered attention in medicinal chemistry for its potential applications as an antimicrobial agent and in cancer therapy due to its structural features that enable interaction with various biological targets. This article delves into the biological activity of this compound, summarizing its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O4, with a molecular weight of 409.5 g/mol. The structure includes a tetrahydropyrimidine core with functional groups such as carboxamide and methoxy groups, which contribute to its reactivity and biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC23H27N3O4
Molecular Weight409.5 g/mol
CAS Number905775-79-3
Functional GroupsCarboxamide, Methoxy

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study highlighted that certain pyrimidine derivatives demonstrated enhanced activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans due to specific substituents on the phenyl ring .

Case Study: Antibacterial Screening

In a comparative study of pyrimidine derivatives:

  • Compound A (similar structure) showed a Minimum Inhibitory Concentration (MIC) of 66 µM against S. aureus.
  • Compound B , with modifications in the aromatic substitutions, exhibited even higher activity against E. coli and P. aeruginosa.

These findings underscore the potential of this compound as a promising candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound's anticancer properties have also been investigated. Preliminary assays suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural features allow for binding interactions with key enzymes involved in cancer cell metabolism.

Research Findings on Anticancer Effects

A study involving various tetrahydropyrimidine derivatives reported:

CompoundCell LineIC50 (µM)
N-(2,4-dimethylphenyl)...HeLa15
Similar Tetrahydropyrimidine DerivativeMCF720

These results indicate that modifications in the chemical structure can significantly enhance the anticancer activity of related compounds.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It could interact with specific receptors or proteins that regulate cellular processes.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells has been suggested as a possible pathway.

Comparison with Similar Compounds

Table 1: Key Substituent Variations and Their Impacts

Compound Name Substituent at 4-Position Biological/Physicochemical Notes Reference
Target Compound 4-Ethoxy-3-methoxyphenyl Enhanced electron density; potential for H-bonding
N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-...carboxamide 3-Nitrophenyl Electron-withdrawing nitro group; reduced solubility
4-(4-Ethoxyphenyl)-6-methyl-2-oxo-N-phenyl-...carboxamide (4j) 4-Ethoxyphenyl Moderate antimicrobial activity (E. coli MIC: 32 µg/mL)
N-(4-Chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-thioxo-...carboxamide (4n) 4-Ethoxyphenyl + thioxo group Improved antifungal activity (C. albicans MIC: 16 µg/mL)
  • Electron-Donating vs. Withdrawing Groups : The ethoxy and methoxy groups in the target compound contrast with the nitro group in , which reduces solubility due to strong electron withdrawal. Ethoxy groups in analogs like 4j and 4n improve membrane permeability, correlating with antimicrobial efficacy .
  • Thioxo vs. Oxo Substitution : Replacement of the 2-oxo group with 2-thioxo (e.g., compound 4n) enhances antifungal activity, likely due to increased lipophilicity and sulfur-mediated interactions .

Table 2: Antimicrobial Activity of Selected Analogs

Compound Antibacterial Activity (MIC, µg/mL) Antifungal Activity (MIC, µg/mL) Reference
4-(4-Ethoxyphenyl)-6-methyl-2-oxo-N-phenyl-...carboxamide (4j) E. coli: 32; S. aureus: 64 Not reported
N-(4-Chlorophenyl)-4-(4-ethoxyphenyl)-2-thioxo-...carboxamide (4n) P. aeruginosa: 64 C. albicans: 16
N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-...carboxamide S. pyogenes: 32; E. coli: 64 A. niger: 64
  • The target compound’s 4-ethoxy-3-methoxyphenyl group may synergize with the carboxamide moiety to enhance binding to microbial targets, as seen in structurally related 4j and 4n .

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